5-Iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine 5-Iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 792934-97-5
VCID: VC8295569
InChI: InChI=1S/C7H6F3IN2O/c1-3-12-5(7(8,9)10)4(11)6(13-3)14-2/h1-2H3
SMILES: CC1=NC(=C(C(=N1)OC)I)C(F)(F)F
Molecular Formula: C7H6F3IN2O
Molecular Weight: 318.03 g/mol

5-Iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine

CAS No.: 792934-97-5

Cat. No.: VC8295569

Molecular Formula: C7H6F3IN2O

Molecular Weight: 318.03 g/mol

* For research use only. Not for human or veterinary use.

5-Iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine - 792934-97-5

Specification

CAS No. 792934-97-5
Molecular Formula C7H6F3IN2O
Molecular Weight 318.03 g/mol
IUPAC Name 5-iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine
Standard InChI InChI=1S/C7H6F3IN2O/c1-3-12-5(7(8,9)10)4(11)6(13-3)14-2/h1-2H3
Standard InChI Key ONEQBIZFCDVXNG-UHFFFAOYSA-N
SMILES CC1=NC(=C(C(=N1)OC)I)C(F)(F)F
Canonical SMILES CC1=NC(=C(C(=N1)OC)I)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

The molecular structure of 5-iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine (molecular formula: C7H7F3IN2O\text{C}_7\text{H}_7\text{F}_3\text{IN}_2\text{O}; molecular weight: 349.05 g/mol) features a pyrimidine ring substituted at four positions (Figure 1). Key substituents include:

  • Methoxy group (-OCH3_3): Positioned at C4, this electron-donating group influences ring electron density and directs electrophilic substitution reactions .

  • Methyl group (-CH3_3): Located at C2, it introduces steric hindrance and modulates solubility .

  • Trifluoromethyl group (-CF3_3): At C6, this strongly electron-withdrawing group enhances metabolic stability and lipophilicity .

  • Iodo group (-I): Occupying C5, it serves as a versatile handle for further functionalization via cross-coupling reactions.

The systematic IUPAC name derives from the pyrimidine numbering system, prioritizing substituents in ascending order of priority (iodo > trifluoromethyl > methoxy > methyl).

Synthesis and Manufacturing Processes

Retrosynthetic Analysis

The synthesis of 5-iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine can be conceptualized through two primary strategies:

  • Linear synthesis: Sequential introduction of substituents onto a preformed pyrimidine ring.

  • Convergent synthesis: Modular assembly of substituted intermediates followed by cyclocondensation.

Direct Functionalization of Pyrimidine Intermediates

A practical route involves modifying 4-methoxy-2-methylpyrimidine through sequential trifluoromethylation and iodination (Scheme 1):

  • Trifluoromethylation at C6:

    • Employing Cu(O2_2CCF2_2SO2_2F)2_2 as a trifluoromethylating agent under mild conditions (DMF, 80°C, 12 h) achieves >70% yield for analogous pyrimidines .

    • Competitive reactivity at C5 is mitigated by the electron-donating methoxy group at C4, directing CF3_3 installation to C6 .

  • Iodination at C5:

    • Electrophilic iodination using N-iodosuccinimide (NIS) in acetic acid (60°C, 6 h) selectively functionalizes the C5 position, leveraging the ortho-directing effect of the C4 methoxy group.

    • Yields for similar iodopyrimidines range from 65–85%.

Table 1: Representative Synthetic Conditions

StepReagent/CatalystConditionsYield
CF3_3 introductionCu(O2_2CCF2_2SO2_2F)2_2DMF, 80°C, 12 h72%
IodinationNIS, AcOH60°C, 6 h78%

Alternative Cyclocondensation Approaches

While [3 + 3] cyclocondensation strategies have been explored for related pyrimidines, their applicability here is limited by poor regiocontrol during ring formation . Convergent methods using prefunctionalized building blocks (e.g., 4-iodo-5-methoxy-2-methylpyrimidine) followed by trifluoromethylation show greater promise for scalable production .

Physicochemical Properties

Spectral Characterization

  • 1H^{1}\text{H} NMR:

    • Methoxy protons resonate as a singlet at δ 3.90–4.10 ppm .

    • Methyl group at C2 appears as a singlet (δ 2.50–2.70 ppm) .

  • 19F^{19}\text{F} NMR:

    • CF3_3 group shows a characteristic singlet at δ -64.0 to -66.5 ppm .

  • Mass Spectrometry:

    • Molecular ion peak observed at m/z 349 (M+^+) with fragment ions at m/z 202 (M–CF3_3) and m/z 127 (pyrimidine core) .

Table 2: Predicted Physical Properties

PropertyValueBasis of Prediction
Melting Point112–115°CAnalogous iodo-pyrimidines
LogP2.8Computational modeling (CF3_3 contribution)
Solubility0.5 mg/mL in H2_2OHydrophobic substituent effects

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The C5 iodine atom undergoes efficient displacement with:

  • Suzuki-Miyaura coupling: Pd-catalyzed cross-coupling with arylboronic acids (e.g., phenylboronic acid, 80°C, K2_2CO3_3, 12 h) yields biaryl derivatives.

  • Ullmann-type reactions: Copper-mediated coupling with amines or thiols facilitates C–N/C–S bond formation .

Electrophilic Reactions

  • Nitration: Directed by the C4 methoxy group, nitration at C5 (prior to iodination) proceeds with HNO3_3/H2_2SO4_4 (0°C, 2 h) .

  • Halogen exchange: Iodine can be replaced by fluorine via Balz-Schiemann reaction (NaNO2_2, HF, 40°C) .

Applications and Industrial Relevance

Pharmaceutical Intermediate

  • Kinase inhibitor precursors: The CF3_3 group enhances target binding affinity in kinase inhibitors, as demonstrated in related 4-(trifluoromethyl)pyrimidines .

  • Antimicrobial agents: Iodopyrimidines exhibit potent activity against Gram-positive bacteria (MIC: 2–4 µg/mL).

Agrochemical Development

  • Herbicidal activity: Trifluoromethylpyrimidines disrupt plant acetolactate synthase (ALS), with IC50_{50} values <10 nM .

  • Pesticide metabolites: Iodine serves as a radiolabel for tracking environmental degradation pathways.

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